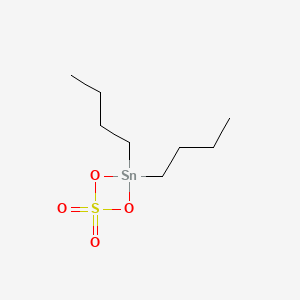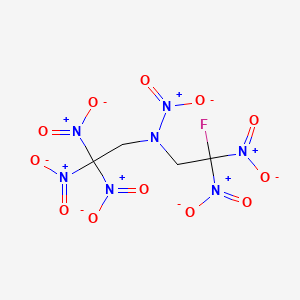
Sodium;2-hydroxybutanedioate;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-hydroxybutanedioate;iron(2+):
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-hydroxybutanedioate;iron(2+) typically involves the reaction of iron(II) salts with sodium 2-hydroxybutanedioate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired coordination compound.
Industrial Production Methods: In an industrial setting, the production of Sodium;2-hydroxybutanedioate;iron(2+) may involve large-scale reactions using similar principles as the laboratory synthesis. The process would include the dissolution of iron(II) salts and sodium 2-hydroxybutanedioate in water, followed by controlled precipitation and purification steps to obtain the final product.
化学反応の分析
Types of Reactions: Sodium;2-hydroxybutanedioate;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligand exchange reactions can occur, where the 2-hydroxybutanedioate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the solution.
Major Products Formed:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Chemistry: Sodium;2-hydroxybutanedioate;iron(2+) is used as a precursor in the synthesis of other iron-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore the use of Sodium;2-hydroxybutanedioate;iron(2+) in medical applications, such as iron supplementation and treatment of iron deficiency.
Industry: In industrial applications, the compound is used in processes that require iron catalysts or as a source of iron in various formulations.
類似化合物との比較
Similar Compounds:
Iron(II) sulfate: Another iron(II) compound used in similar applications.
Sodium ferric gluconate: A compound used in medical applications for iron supplementation.
Iron(III) citrate: An iron(III) compound with similar coordination properties.
Uniqueness: Sodium;2-hydroxybutanedioate;iron(2+) is unique due to the presence of the 2-hydroxybutanedioate ligand, which provides specific stabilization and reactivity properties that are not found in other iron compounds. This makes it particularly useful in applications where controlled redox activity and stability are required.
特性
| 12001-62-6 | |
分子式 |
C4H4FeNaO5+ |
分子量 |
210.91 g/mol |
IUPAC名 |
sodium;2-hydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/C4H6O5.Fe.Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;+2;+1/p-2 |
InChIキー |
WYAWZJNHJZQJFD-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

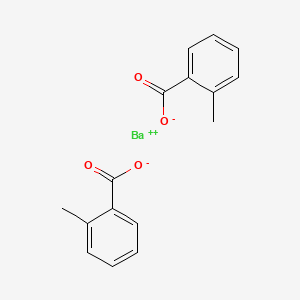
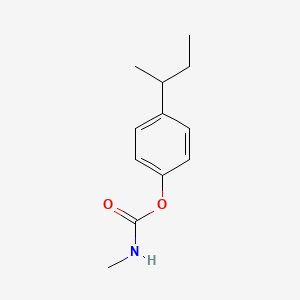
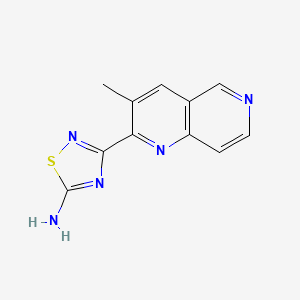

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)

